molecular formula C15H10F4O2 B1454944 {4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid CAS No. 1375068-91-9

{4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid

Cat. No.: B1454944
CAS No.: 1375068-91-9
M. Wt: 298.23 g/mol
InChI Key: QQHJXFAZDSMKFW-UHFFFAOYSA-N
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Description

{4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid is a useful research compound. Its molecular formula is C15H10F4O2 and its molecular weight is 298.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes . For instance, compounds with a trifluoromethyl group have been associated with the inhibition of kinases such as CHK1, CHK2, and SGK . These kinases play crucial roles in cell cycle regulation and response to DNA damage, making them potential targets for anticancer drugs .

Mode of Action

The fluorine atoms in the trifluoromethyl group can form strong hydrogen bonds with the target proteins, enhancing the compound’s binding affinity .

Biochemical Pathways

Based on the potential targets mentioned above, it can be inferred that the compound may affect pathways related to cell cycle regulation and dna damage response

Pharmacokinetics

The presence of the trifluoromethyl group can potentially enhance the compound’s metabolic stability and lipophilicity, which could improve its bioavailability .

Result of Action

If the compound does inhibit kinases like chk1, chk2, and sgk, it could potentially induce cell cycle arrest and apoptosis in cancer cells

Action Environment

The action environment of {4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid can be influenced by various factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s solubility and stability could be affected by the pH of the environment . Additionally, the presence of other molecules could potentially affect the compound’s binding to its targets through competitive or noncompetitive inhibition.

Properties

IUPAC Name

2-[4-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c16-13-6-5-11(8-12(13)15(17,18)19)10-3-1-9(2-4-10)7-14(20)21/h1-6,8H,7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHJXFAZDSMKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742983
Record name [4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-91-9
Record name [1,1′-Biphenyl]-4-acetic acid, 4′-fluoro-3′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375068-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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